molecular formula C6H15Br2N B7890651 4-Bromobutyl(dimethyl)azanium;bromide

4-Bromobutyl(dimethyl)azanium;bromide

Cat. No.: B7890651
M. Wt: 261.00 g/mol
InChI Key: HMSRQQXMLDRXBC-UHFFFAOYSA-N
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Description

4-Bromobutyl(dimethyl)azanium;bromide is a quaternary ammonium bromide characterized by a 4-bromobutyl group and two methyl substituents on the nitrogen atom. While direct references to this compound are absent in the provided evidence, its structural analogs and related brominated quaternary ammonium salts offer insights into its properties and applications .

Properties

IUPAC Name

4-bromobutyl(dimethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSRQQXMLDRXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCCCBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds :

4-Bromobutyl(dimethyl)azanium;bromide

  • Structure : Quaternary ammonium ion with a 4-bromobutyl chain and two methyl groups.
  • Key Feature : Bromine atom enables nucleophilic substitution (e.g., SN2 reactions).

Didecyl(dimethyl)azanium;bromide (DDAB)

  • Structure : Two decyl chains and two methyl groups on nitrogen.
  • Application : Surfactant, transfection reagent in gene delivery .

Hexadecyl(trimethyl)azanium;bromide (Cetrimonium bromide)

  • Structure : Hexadecyl chain and three methyl groups.
  • Application : Antimicrobial agent in cosmetics and pharmaceuticals .

(3-Bromopropyl)trimethylazanium;bromide

  • Structure : 3-bromopropyl chain with three methyl groups.
  • Reactivity : Shorter bromoalkyl chain facilitates alkylation in organic synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromobutyl(dimethyl)azanium;bromide C₆H₁₅Br₂N 289.01 Polar due to bromine; moderate solubility in polar solvents
DDAB C₂₂H₄₈BrN 406.54 Hydrophobic; forms micelles in aqueous solutions
Cetrimonium bromide C₁₉H₄₂BrN 364.46 High thermal stability; soluble in ethanol
(3-Bromopropyl)trimethylazanium;bromide C₆H₁₅Br₂N 289.01 Reactive bromine site; used as alkylating agent

Preparation Methods

Direct Alkylation of Tertiary Amines with Dihaloalkanes

The most widely documented method involves the direct alkylation of trimethylamine with 1,4-dibromobutane. This single-step quaternization reaction leverages the nucleophilic substitution (SN2) mechanism, where the tertiary amine attacks the terminal bromine of 1,4-dibromobutane. The reaction proceeds in polar aprotic solvents such as acetonitrile under reflux conditions (12–24 hours), yielding the target compound with bromide as the counterion .

Reaction Conditions and Optimization

  • Solvent Selection : Acetonitrile is preferred due to its high dielectric constant, which stabilizes ionic intermediates and enhances reaction rates .

  • Stoichiometry : A 1:1 molar ratio of trimethylamine to 1,4-dibromobutane is optimal, though a 10% excess of the dihalide improves yields to >90% by driving the reaction to completion .

  • Temperature and Duration : Refluxing at 82°C for 18–24 hours ensures complete conversion, as shorter durations result in unreacted starting materials .

Workup and Purification
Post-reaction, the mixture is cooled, diluted with water, and washed with base-treated organic solvents (e.g., hexane) to remove residual amine and dihalide. The aqueous phase is evaporated under reduced pressure to isolate the product, which is further purified via recrystallization from ethanol .

Tosylation-Bromination Sequential Approach

An alternative two-step pathway involves synthesizing the bromobutyl intermediate before quaternization. This method, detailed in the synthesis of analogous surfactants, begins with the reduction of ethyl 4-hydroxybutyrate to 4-hydroxybutanol, followed by tosylation and bromination .

Step 1: Tosylation of 4-Hydroxybutanol
The alcohol is treated with tosyl chloride in dichloromethane, forming 4-tosyloxybutane. This step converts the hydroxyl group into a superior leaving group (tosylate), facilitating subsequent nucleophilic substitution .

Step 2: Bromination with Lithium Bromide
The tosylated intermediate undergoes bromination using lithium bromide (LiBr) in acetone. The tosylate group is displaced by bromide, yielding 1-bromo-4-tosylbutane. This intermediate is highly reactive, enabling efficient quaternization with dimethylamine .

Quaternization with Dimethylamine
The brominated product is reacted with dimethylamine in ethanol under reflux, forming the quaternary ammonium salt. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via vacuum distillation and recrystallization .

Yield and Scalability
This method achieves moderate yields (60–70%) due to side reactions during tosylation and bromination. However, it offers flexibility in counterion exchange, enabling the synthesis of derivatives with alternative anions .

Anion Exchange Metathesis

For compounds initially synthesized with non-bromide counterions (e.g., chloride or tosylate), anion exchange is employed. The quaternary ammonium salt is dissolved in aqueous sodium bromide, and the mixture is stirred vigorously to facilitate ion exchange. The product precipitates upon cooling and is filtered, washed, and dried .

Critical Parameters

  • Ion Concentration : A 2:1 molar excess of NaBr ensures complete displacement of the original counterion.

  • Solvent System : Ethanol-water mixtures (3:1 v/v) enhance solubility and ion mobility .

Comparative Analysis of Methodologies

Parameter Direct Alkylation Tosylation-Bromination Anion Exchange
Reaction Steps 132
Yield (%) 90–9560–7085–90
Reaction Time 18–24 h48–72 h6–12 h
Scalability HighModerateHigh
Purity Challenges Residual dihalideTosylation byproductsIncomplete exchange

Industrial-Scale Considerations

Catalyst and Solvent Recycling
In direct alkylation, acetonitrile is recovered via distillation and reused, reducing costs and environmental impact . Similarly, unreacted 1,4-dibromobutane is extracted using hexane and reintroduced into subsequent batches .

Safety Protocols

  • Handling Dihaloalkanes : 1,4-Dibromobutane is a lachrymator and requires closed-system processing under inert atmospheres .

  • Waste Management : Bromide-rich aqueous phases are treated with sodium thiosulfate to neutralize residual bromine before disposal .

Emerging Techniques and Innovations

Recent patents highlight the use of microwave-assisted synthesis to accelerate quaternization. For example, irradiating a mixture of trimethylamine and 1,4-dibromobutane at 100°C for 30 minutes achieves 88% yield, reducing energy consumption by 40% compared to conventional heating .

Q & A

Q. What is the established synthetic methodology for 4-Bromobutyl(dimethyl)azanium;bromide?

Answer: The compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-bromobutyl bromide. The reaction proceeds under anhydrous conditions, typically in a polar aprotic solvent (e.g., acetonitrile or dichloromethane), at reflux temperatures (60–80°C) for 12–24 hours. The product is purified through recrystallization from ethanol or acetone, yielding a white crystalline solid with a melting point of 210–213°C. Purity is confirmed via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₂₂H₂₃Br₂P
Molecular Weight478.20 g/mol
Melting Point210–213°C
AppearanceWhite to pale cream crystalline powder
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR Spectroscopy : Confirms the structure by identifying proton environments (e.g., methyl groups on the dimethylazanium moiety and the bromobutyl chain) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Br .
  • Melting Point Determination : Cross-referenced with literature values to assess purity .
  • FT-IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Advanced Questions

Q. How can researchers optimize reaction yields in stereoselective SmI₂-mediated couplings using this compound?

Answer: The compound acts as a ligand for samarium(II) iodide (SmI₂), facilitating electron transfer in stereoselective couplings. To optimize yields:

  • Use strictly anhydrous conditions (e.g., freshly distilled THF) to prevent SmI₂ decomposition.
  • Maintain a 1:1.2 molar ratio of SmI₂ to the phosphonium salt to ensure ligand saturation.
  • Control temperature (–78°C to 0°C) to favor kinetic over thermodynamic product formation.
  • Monitor reaction progress via TLC or in-situ IR to terminate at maximal conversion .

Q. How should discrepancies in thermal stability data be addressed?

Answer: Reported melting points (210–213°C) are consistent across studies . Discrepancies may arise from:

  • Impurities : Residual solvents or unreacted starting materials lower observed melting points. Recrystallize twice and use high-purity solvents.
  • Heating rate : Use a standardized rate (1–2°C/min) for reproducibility.
  • Instrument calibration : Validate equipment with reference standards (e.g., benzoic acid) .

Q. What strategies mitigate low yields in azidification reactions involving this compound?

Answer: As a bromide source, the compound reacts with hydrazoic acid (HN₃) to generate azide ions (N₃⁻). Key strategies include:

  • Stoichiometric control : Use a 10–20% excess of HN₃ to drive the reaction.
  • Phase-transfer catalysis : Add tetrabutylammonium bromide to enhance ion exchange in biphasic systems.
  • Safety : HN₃ is explosive; substitute with safer azide sources (e.g., NaN₃ in acidic conditions) .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal Condition
SolventAcetonitrile/Water (9:1)
Temperature25–40°C
CatalystTetrabutylammonium bromide
HN₃ Equivalents1.2–1.5

Q. How does hygroscopicity impact storage and handling?

Answer: The compound is moderately hygroscopic, leading to hydrolysis of the bromide moiety. Recommendations:

  • Storage : In a desiccator with P₂O₅ or molecular sieves under inert gas (argon).
  • Handling : Use gloveboxes for moisture-sensitive steps.
  • Stability monitoring : Periodically check via NMR for decomposition (e.g., free Br⁻ detection) .

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